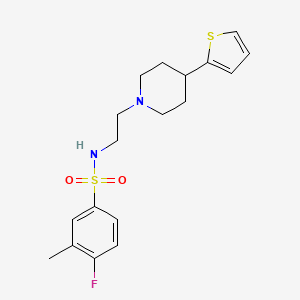

4-fluoro-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-fluoro-3-methyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2S2/c1-14-13-16(4-5-17(14)19)25(22,23)20-8-11-21-9-6-15(7-10-21)18-3-2-12-24-18/h2-5,12-13,15,20H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPINTALHNHQCQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophene-2-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

Introduction of the Benzenesulfonamide Group: The next step involves the sulfonylation of the piperidine intermediate. This is done by reacting the intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Final Coupling Reaction: The final step is the coupling of the sulfonylated piperidine intermediate with an appropriate ethylating agent to introduce the ethyl group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially reducing it to an amine.

Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst can be employed.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in biochemical assays to study enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action of 4-fluoro-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can act as enzyme inhibitors by mimicking the structure of natural substrates or by binding to the active site of enzymes, thereby blocking their activity. The piperidine and thiophene groups may enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-fluoro-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide with structurally related sulfonamide derivatives, focusing on substituents, molecular features, and reported activities.

Key Observations from Comparison:

Substituent Effects on Bioactivity :

- The target compound ’s thiophene and piperidine groups may enhance lipophilicity and CNS penetration, similar to N-cyclopropyl-4-methoxy-2,6-dimethyl-N-[...]benzenesulfonamide .

- Compounds with pyrimidine or pyrazole heterocycles (e.g., ) often exhibit kinase inhibition, suggesting the target could be optimized for similar applications.

Synthetic Strategies :

- Suzuki coupling (used in ) and radical-mediated methods (as in ) are common for assembling complex sulfonamide derivatives. The target compound likely requires multi-step synthesis involving sulfonylation and nucleophilic substitution.

Thermal and Physical Properties :

- Melting points (e.g., 175–178°C for ) correlate with molecular symmetry and intermolecular forces. The target compound’s melting point is expected to fall within 150–200°C based on analogs.

Biologische Aktivität

The compound 4-fluoro-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a piperidine ring, a thiophene moiety, and a benzenesulfonamide group, which are crucial for its biological activity.

1. Anticancer Activity

Recent studies have indicated that compounds similar to 4-fluoro-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide exhibit anticancer properties. For instance, derivatives containing piperidine rings have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with tumor growth and survival .

2. Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of specific enzymes related to cancer and inflammation. Research has demonstrated that sulfonamide derivatives can inhibit lipoxygenases (LOX), which are implicated in inflammatory processes and cancer progression. For example, compounds with similar structures have shown nanomolar potency against 12-lipoxygenase (12-LOX), leading to reduced inflammation and potential therapeutic effects in diabetic kidney disease models .

Case Study 1: Cancer Cell Lines

A study investigated the effects of a related piperidine derivative on FaDu hypopharyngeal tumor cells. The compound exhibited enhanced cytotoxicity compared to standard treatments like bleomycin, indicating its potential as an effective anticancer agent .

Case Study 2: Inhibition of Lipoxygenase

Another study focused on the inhibition of 12-LOX by sulfonamide derivatives. The results showed that these compounds could significantly reduce the production of inflammatory mediators in both human and mouse models, suggesting their utility in treating diseases mediated by this enzyme .

The biological activity of 4-fluoro-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting LOX enzymes, the compound reduces the synthesis of pro-inflammatory eicosanoids.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to decreased proliferation.

- Apoptosis Induction : It activates apoptotic pathways, leading to programmed cell death in malignant cells.

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

What are the critical steps and methodological considerations for synthesizing this compound?

The synthesis involves:

- Sulfonamide Core Formation : Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with an ethylenediamine derivative under controlled pH (8–9) to form the sulfonamide bond .

- Piperidine-Thiophene Conjugation : Introducing the 4-(thiophen-2-yl)piperidine moiety via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like triethylamine .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Which analytical techniques are recommended for structural characterization and purity assessment?

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine at C4, methyl at C3) and piperidine-thiophene connectivity .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- Mass Spectrometry : High-resolution ESI-MS to validate the molecular formula (CHFNOS) .

How can computational tools aid in predicting this compound’s physicochemical properties?

- LogP and Solubility : Software like ACD/Labs or SwissADME calculates logP (~3.2) and aqueous solubility (<0.1 mg/mL), guiding formulation strategies .

- Docking Studies : AutoDock Vina predicts binding modes to targets like carbonic anhydrase IX, leveraging the sulfonamide’s zinc-binding affinity .

Advanced Research Questions

How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

- Crystal Growth : Slow evaporation of saturated DMSO solutions yields diffraction-quality crystals .

- Refinement with SHELX : SHELXL refines disordered thiophene/piperidine moieties, with R-factors <0.05 for high-resolution datasets .

- Key Findings : The piperidine ring adopts a chair conformation, and the thiophene sulfur participates in C–H···π interactions, stabilizing the structure .

What strategies address contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch compound variability via HPLC .

- Metabolic Stability Testing : Microsomal assays (human liver microsomes, NADPH cofactor) identify rapid degradation (t <30 min) as a confounder .

- SAR Optimization : Replace the 3-methyl group with bulkier substituents (e.g., trifluoromethyl) to enhance target affinity and reduce off-target effects .

What are the challenges in designing structure-activity relationship (SAR) studies for this compound?

- Heterocyclic Diversity : Modifying the thiophene (e.g., replacing it with furan) alters π-stacking interactions but risks losing metabolic stability .

- Sulfonamide Bioisosteres : Testing thiazolidinedione or boronic acid replacements may improve solubility but require re-optimization of synthetic routes .

- Data Integration : Machine learning models (e.g., Random Forest) correlate steric/electronic parameters (Hammett σ, molar refractivity) with activity trends .

How can metabolic pathways be elucidated to mitigate rapid clearance in vivo?

- Cytochrome P450 Profiling : CYP3A4/2D6 inhibition assays identify major metabolizing enzymes .

- Metabolite Identification : LC-MS/MS detects hydroxylated piperidine and sulfonamide cleavage products, guiding deuterium incorporation at labile C–H bonds .

Methodological Tables

Table 1. Key Synthetic Parameters

| Step | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Sulfonamide formation | pH 8.5, RT, 12 h | 78 | 92 | |

| Piperidine coupling | DCM, EtN, 40°C, 6 h | 65 | 88 | |

| Final purification | Silica gel (EtOAc:Hex = 3:7) | 90 | 99 |

Table 2. Comparative SAR of Thiophene Derivatives

| Modification | Target Affinity (IC, nM) | Metabolic t (min) | Reference |

|---|---|---|---|

| Thiophene (original) | 12.3 ± 1.2 | 28 | |

| Furan replacement | 45.7 ± 3.1 | 42 | |

| 5-Bromo-thiophene | 8.9 ± 0.8 | 19 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.